L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucyl-L-proline
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Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucyl-L-proline is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified. The choice of method depends on the required yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, altering the peptide’s properties.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine
- N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucyl-L-proline is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These groups can confer distinct chemical and biological properties, making the peptide suitable for specialized applications in research and industry.
Properties
CAS No. |
477305-95-6 |
---|---|
Molecular Formula |
C35H65N13O9 |
Molecular Weight |
812.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C35H65N13O9/c1-18(2)15-21(36)28(51)44-23(10-7-13-42-35(39)40)30(53)45-22(9-6-12-41-34(37)38)29(52)43-20(5)27(50)47-25(17-49)31(54)46-24(16-19(3)4)32(55)48-14-8-11-26(48)33(56)57/h18-26,49H,6-17,36H2,1-5H3,(H,43,52)(H,44,51)(H,45,53)(H,46,54)(H,47,50)(H,56,57)(H4,37,38,41)(H4,39,40,42)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
ZQNCZTSQEWAEGR-OLDNPOFQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)N |
Origin of Product |
United States |
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